![molecular formula C15H23Cl2NO B1395054 2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219961-09-7](/img/structure/B1395054.png)
2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
Scientific Research Applications
Potential Pesticides
- A study characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds structurally similar to "2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride". These compounds showed potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Influence on Molecular Geometry
- Research on aminoalkanol derivatives, closely related to "2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride", focused on their molecular geometry and intermolecular interactions. These studies are essential for developing new anticonvulsant drugs (Żesławska et al., 2020).
Antimicrobial Activities
- A compound structurally related to the query chemical was synthesized and showed moderate antimicrobial activities against various microorganisms, indicating potential applications in antimicrobial research (Ovonramwen, Owolabi, & Oviawe, 2019).
Impurity Identification in Pharmaceuticals
- A study on cloperastine hydrochloride, a piperidine derivative, identified impurities in the drug, which is crucial for ensuring drug purity and safety. This research provides insights into the chemical analysis of compounds related to "2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride" (Liu et al., 2020).
Acetylcholinesterase Inhibition
- Piperidine derivatives have been studied for their anti-acetylcholinesterase activities, which are relevant in treating conditions like dementia. These studies can provide insights into the neurological applications of similar compounds (Sugimoto et al., 1990).
Antihypertensive Agents
- Piperidine derivatives with a quinazoline ring system, similar to the query compound, have shown potential as antihypertensive agents. This indicates the possible cardiovascular applications of "2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride" (Takai et al., 1986).
Allosteric Modulation of Receptors
- Research has been conducted on novel compounds that modulate cannabinoid CB1 receptors, an area that could be relevant for compounds like "2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride". These studies contribute to our understanding of receptor modulation (Price et al., 2005).
Bioactive Heterocycle Synthesis
- The synthesis of bioactive heterocycles, like those structurally related to the query chemical, is significant for medicinal chemistry. This research aids in the development of new pharmaceuticals (Thimmegowda et al., 2009).
properties
IUPAC Name |
2-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-11-9-14(10-12(2)15(11)16)18-8-6-13-5-3-4-7-17-13;/h9-10,13,17H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZAMSXLWVEFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride | |
CAS RN |
1219961-09-7 | |
Record name | Piperidine, 2-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219961-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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